6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one
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Overview
Description
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group, a methyl group, and an azaspiro ring system. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde to form the spirocyclic structure. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can react with the amino group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the spirocyclic structure can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptan-6-one: Another spirocyclic compound with similar structural features.
7-Amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluoro-1-cyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid: A more complex spirocyclic compound with additional functional groups.
Uniqueness
6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one is unique due to its specific combination of an amino group, a methyl group, and an azaspiro ring system. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
920338-58-5 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-amino-6-methyl-4-azaspiro[2.4]heptan-5-one |
InChI |
InChI=1S/C7H12N2O/c1-6(8)4-7(2-3-7)9-5(6)10/h2-4,8H2,1H3,(H,9,10) |
InChI Key |
XJUKWBYVFCDIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC2)NC1=O)N |
Origin of Product |
United States |
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